Cas no 400081-04-1 (1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol)
![1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol structure](https://www.kuujia.com/scimg/cas/400081-04-1x500.png)
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol
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- Inchi: 1S/C15H14Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
- InChI Key: UHIAUOCUQCGNEW-UHFFFAOYSA-N
- SMILES: C(SC1=CC=C(Br)C=C1)C(O)CSC1=CC=C(Br)C=C1
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3H-470S-50MG |
1,3-bis[(4-bromophenyl)sulfanyl]-2-propanol |
400081-04-1 | >90% | 50mg |
£102.00 | 2023-09-09 | |
Key Organics Ltd | 3H-470S-5MG |
1,3-bis[(4-bromophenyl)sulfanyl]-2-propanol |
400081-04-1 | >90% | 5mg |
£46.00 | 2023-09-09 | |
Key Organics Ltd | 3H-470S-10MG |
1,3-bis[(4-bromophenyl)sulfanyl]-2-propanol |
400081-04-1 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | 3H-470S-1MG |
1,3-bis[(4-bromophenyl)sulfanyl]-2-propanol |
400081-04-1 | >90% | 1mg |
£37.00 | 2023-09-09 |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol Related Literature
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol
Introduction to 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol (CAS No. 400081-04-1)
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 400081-04-1, features a unique molecular structure that makes it a promising candidate for various applications, particularly in drug development and material science. The presence of bromine substituents and a sulfanyl group in its backbone imparts distinct chemical properties that are highly valuable for synthetic chemistry and medicinal applications.
The molecular formula of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol can be expressed as C₁₆H₁₃Br₂O₂S₂, reflecting its complex composition. This structure consists of a propan-2-ol backbone with two sulfanyl groups attached to the first and third carbon atoms, each linked to a 4-bromophenyl moiety. Such a configuration suggests potential interactions with biological targets, making it an intriguing compound for pharmacological investigations.
In recent years, the pharmaceutical industry has seen a surge in the exploration of sulfanyl-containing compounds due to their ability to modulate biological pathways effectively. The bromine atoms in 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol enhance its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecules, including potential drug candidates.
One of the most compelling aspects of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol is its versatility in synthetic chemistry. The compound serves as an excellent intermediate for the preparation of more intricate structures. For instance, researchers have utilized this molecule to develop novel sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides are particularly relevant in the treatment of infections, inflammation, and even certain types of cancer.
The sulfanyl groups in the molecule contribute to its ability to interact with various biological targets. These groups can form hydrogen bonds and participate in π-stacking interactions, which are crucial for drug-receptor binding. Additionally, the bromine atoms provide handles for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.
Recent studies have highlighted the potential of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The structural features of this compound make it a suitable scaffold for such inhibitors.
In material science, the unique properties of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol have also been explored. Its ability to form stable complexes with other molecules makes it valuable for creating functional materials. For example, it has been investigated as a component in conductive polymers and organic semiconductors. These materials are essential for advancements in electronics and optoelectronics.
The synthesis of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol involves multiple steps that require precise control over reaction conditions. Typically, it begins with the bromination of biphenyl derivatives followed by sulfanylation reactions. The choice of reagents and catalysts is critical to achieving high yields and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, ensuring scalability for industrial applications.
The safety profile of 1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol is another important consideration. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and lab coats should be worn during handling, and experiments should be conducted in well-ventilated areas or under inert atmospheres when necessary.
The future prospects of this compound are vast. As research continues to uncover new applications and synthetic methodologies, its significance in both academic and industrial settings is expected to grow. Collaborative efforts between chemists and biologists will likely lead to innovative uses that could revolutionize drug discovery and material science.
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